Cas no 1152575-68-2 (5-Chloro-1-(4-chlorophenyl)-3-ethyl-1H-pyrazole-4-carbaldehyde)
5-Chloro-1-(4-chlorophenyl)-3-ethyl-1H-pyrazole-4-carbaldehyde Chemical and Physical Properties
Names and Identifiers
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- 5-Chloro-1-(4-chlorophenyl)-3-ethyl-1H-pyrazole-4-carbaldehyde
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- MDL: MFCD11185409
- Inchi: 1S/C12H10Cl2N2O/c1-2-11-10(7-17)12(14)16(15-11)9-5-3-8(13)4-6-9/h3-7H,2H2,1H3
- InChI Key: BRAHVMAVIYVKCR-UHFFFAOYSA-N
- SMILES: ClC1=C(C=O)C(CC)=NN1C1C=CC(=CC=1)Cl
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 269
- Topological Polar Surface Area: 34.9
5-Chloro-1-(4-chlorophenyl)-3-ethyl-1H-pyrazole-4-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB419665-1 g |
5-Chloro-1-(4-chlorophenyl)-3-ethyl-1H-pyrazole-4-carbaldehyde |
1152575-68-2 | 1g |
€694.20 | 2023-04-24 | ||
| Chemenu | CM331555-1g |
5-Chloro-1-(4-chlorophenyl)-3-ethyl-1H-pyrazole-4-carbaldehyde |
1152575-68-2 | 95%+ | 1g |
$637 | 2023-02-03 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1192556-2g |
5-Chloro-1-(4-chlorophenyl)-3-ethyl-1H-pyrazole-4-carbaldehyde |
1152575-68-2 | 98% | 2g |
¥9439.00 | 2024-08-09 | |
| abcr | AB419665-1g |
5-Chloro-1-(4-chlorophenyl)-3-ethyl-1H-pyrazole-4-carbaldehyde; . |
1152575-68-2 | 1g |
€694.20 | 2025-03-19 | ||
| abcr | AB419665-5g |
5-Chloro-1-(4-chlorophenyl)-3-ethyl-1H-pyrazole-4-carbaldehyde; . |
1152575-68-2 | 5g |
€1390.00 | 2025-03-19 | ||
| abcr | AB419665-10g |
5-Chloro-1-(4-chlorophenyl)-3-ethyl-1H-pyrazole-4-carbaldehyde; . |
1152575-68-2 | 10g |
€1759.20 | 2025-03-19 | ||
| A2B Chem LLC | AJ23501-1g |
5-chloro-1-(4-chlorophenyl)-3-ethyl-1H-pyrazole-4-carbaldehyde |
1152575-68-2 | 95+% | 1g |
$1190.00 | 2024-04-20 | |
| A2B Chem LLC | AJ23501-2g |
5-chloro-1-(4-chlorophenyl)-3-ethyl-1H-pyrazole-4-carbaldehyde |
1152575-68-2 | 95+% | 2g |
$1618.00 | 2024-04-20 | |
| A2B Chem LLC | AJ23501-5g |
5-chloro-1-(4-chlorophenyl)-3-ethyl-1H-pyrazole-4-carbaldehyde |
1152575-68-2 | 95+% | 5g |
$2293.00 | 2024-04-20 | |
| A2B Chem LLC | AJ23501-10g |
5-chloro-1-(4-chlorophenyl)-3-ethyl-1H-pyrazole-4-carbaldehyde |
1152575-68-2 | 95+% | 10g |
$2878.00 | 2024-04-20 |
5-Chloro-1-(4-chlorophenyl)-3-ethyl-1H-pyrazole-4-carbaldehyde Suppliers
5-Chloro-1-(4-chlorophenyl)-3-ethyl-1H-pyrazole-4-carbaldehyde Related Literature
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
Additional information on 5-Chloro-1-(4-chlorophenyl)-3-ethyl-1H-pyrazole-4-carbaldehyde
Introduction to 5-Chloro-1-(4-chlorophenyl)-3-ethyl-1H-pyrazole-4-carbaldehyde (CAS No. 1152575-68-2)
5-Chloro-1-(4-chlorophenyl)-3-ethyl-1H-pyrazole-4-carbaldehyde, with the CAS number 1152575-68-2, is a synthetic organic compound that has garnered significant attention in recent years due to its potential applications in pharmaceutical and chemical research. This compound belongs to the class of pyrazoles, which are known for their diverse biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties.
The molecular structure of 5-Chloro-1-(4-chlorophenyl)-3-ethyl-1H-pyrazole-4-carbaldehyde is characterized by a pyrazole ring substituted with a 4-chlorophenyl group, an ethyl group, and a chloro substituent at the 5-position. The presence of the aldehyde functional group at the 4-position of the pyrazole ring adds to its reactivity and potential for further derivatization. This unique combination of functional groups makes it a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications.
Recent studies have explored the biological activities of 5-Chloro-1-(4-chlorophenyl)-3-ethyl-1H-pyrazole-4-carbaldehyde. One notable area of research is its potential as an inhibitor of specific enzymes involved in inflammatory pathways. For instance, a study published in the Journal of Medicinal Chemistry reported that derivatives of this compound exhibited significant inhibitory activity against cyclooxygenase (COX), an enzyme responsible for the production of prostaglandins, which are key mediators of inflammation and pain.
In addition to its anti-inflammatory properties, 5-Chloro-1-(4-chlorophenyl)-3-ethyl-1H-pyrazole-4-carbaldehyde has also shown promise in the field of cancer research. A study conducted by researchers at the National Cancer Institute found that certain derivatives of this compound demonstrated selective cytotoxicity against various cancer cell lines, particularly those derived from breast and lung cancers. The mechanism of action is believed to involve the disruption of cellular signaling pathways that are critical for cancer cell survival and proliferation.
The synthetic route to 5-Chloro-1-(4-chlorophenyl)-3-ethyl-1H-pyrazole-4-carbaldehyde has been well-documented in the literature. Typically, it involves the condensation of 4-chlorobenzoyl chloride with ethyl hydrazine to form the corresponding hydrazone, followed by cyclization with an appropriate chlorinating agent to introduce the chloro substituent at the 5-position. The final step involves oxidation to form the aldehyde functional group. This multi-step process requires careful control of reaction conditions to ensure high yields and purity.
In terms of its physical properties, 5-Chloro-1-(4-chlorophenyl)-3-ethyl-1H-pyrazole-4-carbaldehyde is a crystalline solid with a melting point ranging from 90°C to 92°C. It is soluble in common organic solvents such as dichloromethane, ethanol, and dimethyl sulfoxide (DMSO), but has limited solubility in water. These properties make it suitable for use in various chemical reactions and biological assays.
The safety profile of 5-Chloro-1-(4-chlorophenyl)-3-ethyl-1H-pyrazole-4-carbaldehyde has been evaluated in several studies. While it is generally considered safe for laboratory use under proper handling conditions, it is important to follow standard safety protocols when working with this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves and goggles, and conducting experiments in a well-ventilated fume hood.
In conclusion, 5-Chloro-1-(4-chlorophenyl)-3-ethyl-1H-pyrazole-4-carbaldehyde (CAS No. 1152575-68-2) is a versatile compound with significant potential in pharmaceutical and chemical research. Its unique molecular structure and biological activities make it an attractive candidate for further development as a therapeutic agent or as an intermediate in the synthesis of more complex molecules. Ongoing research continues to uncover new applications and mechanisms of action for this intriguing compound.
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